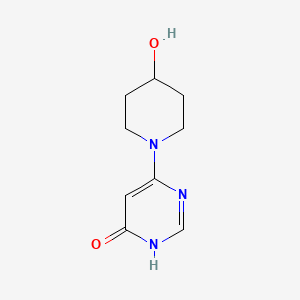![molecular formula C22H26N4S B2958378 4-[4-(2-Phenylethyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 611197-48-9](/img/structure/B2958378.png)
4-[4-(2-Phenylethyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[4-(2-Phenylethyl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a phenylethyl group, which is often found in bioactive compounds. The tetrahydro1benzothieno[2,3-d]pyrimidine moiety is a fused ring system that may contribute to the compound’s potential biological activity.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperazine ring, possibly through a reaction involving a diamine and a dihalide. The phenylethyl group could potentially be introduced through a nucleophilic substitution or addition reaction. The tetrahydro1benzothieno[2,3-d]pyrimidine moiety could be formed through a series of condensation and cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperazine ring, the phenylethyl group, and the tetrahydro1benzothieno[2,3-d]pyrimidine moiety. These groups could potentially influence the compound’s physical and chemical properties, as well as its potential biological activity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the piperazine ring could potentially be alkylated, while the phenylethyl group could potentially undergo oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could potentially make the compound basic, while the phenylethyl group could potentially increase the compound’s lipophilicity .Scientific Research Applications
Pharmacological Research
Compounds with piperazine structures often exhibit significant pharmacological activity. For example, some show high affinity for α1-adrenergic receptors (α1-AR), which could make them candidates for developing new medications for cardiovascular diseases .
Antifungal Activity
Piperazine derivatives have been studied for their antifungal properties. Although some compounds may not show activity against certain strains, others might display fungicidal activity against specific clinical isolates .
Anticancer Properties
Some piperazine compounds have been shown to reduce cell viability in cancer cell lines, suggesting potential use in cancer treatment research .
Dye Synthesis
Piperazine structures can be part of synthetic dyes, as seen in the synthesis of benzanthrone derivatives characterized by various spectroscopic techniques .
Chemical Library Development
Structurally modified piperazine derivatives are often synthesized to create new libraries of compounds for further pharmacological screening and research .
These sections provide a glimpse into the diverse scientific research applications of piperazine-containing compounds. It’s important to conduct further research to determine the specific applications of 4-[4-(2-Phenylethyl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine .
Future Directions
Future research could potentially focus on synthesizing this compound and studying its physical and chemical properties. Additionally, the compound’s potential biological activity could be investigated, which could involve studying its interactions with various biological targets and assessing its potential therapeutic effects .
properties
IUPAC Name |
4-[4-(2-phenylethyl)piperazin-1-yl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4S/c1-2-6-17(7-3-1)10-11-25-12-14-26(15-13-25)21-20-18-8-4-5-9-19(18)27-22(20)24-16-23-21/h1-3,6-7,16H,4-5,8-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZWIZFTRQJCQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Phenylethyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

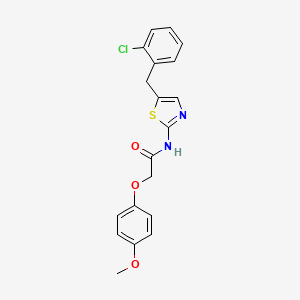

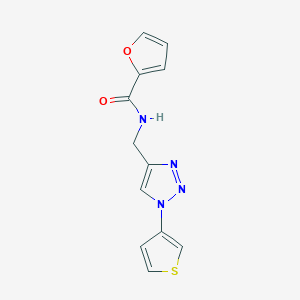

![N-(5-(5-chloro-2-methoxybenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2958304.png)
![N-(2-(1H-indol-3-yl)ethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2958306.png)

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2958309.png)
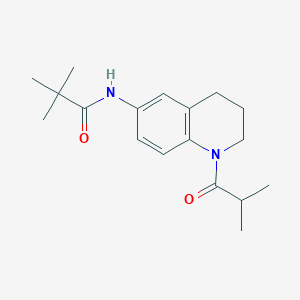
![1-((2-chloro-6-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2958312.png)
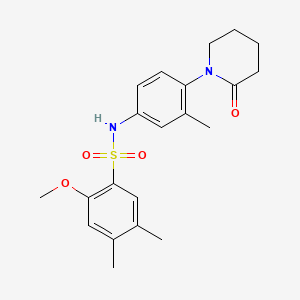
![6-(4-Methoxyphenethyl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2958315.png)
